molecular formula C8H19N3S B14315977 N-[2-(Diethylamino)ethyl]-N'-methylthiourea CAS No. 109315-06-2

N-[2-(Diethylamino)ethyl]-N'-methylthiourea

Cat. No.: B14315977
CAS No.: 109315-06-2
M. Wt: 189.32 g/mol
InChI Key: IMOPKYLSHBREAH-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)ethyl]-N’-methylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diethylamino)ethyl]-N’-methylthiourea typically involves the reaction of N-methylthiourea with 2-(diethylamino)ethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of N-[2-(Diethylamino)ethyl]-N’-methylthiourea can be achieved through continuous flow processes. These processes allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diethylamino)ethyl]-N’-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiourea group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thioureas, depending on the nucleophile used.

Scientific Research Applications

N-[2-(Diethylamino)ethyl]-N’-methylthiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Research has explored its potential as an anticancer agent, due to its ability to interfere with cellular processes.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Diethylamino)ethyl]benzamide: This compound has a similar structure but contains a benzamide group instead of a thiourea group.

    VG (nerve agent):

Uniqueness

N-[2-(Diethylamino)ethyl]-N’-methylthiourea is unique due to its thiourea group, which imparts distinct chemical reactivity and biological activity. The presence of the diethylaminoethyl group also enhances its solubility and ability to interact with biological targets, making it a versatile compound for various applications.

Properties

109315-06-2

Molecular Formula

C8H19N3S

Molecular Weight

189.32 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-3-methylthiourea

InChI

InChI=1S/C8H19N3S/c1-4-11(5-2)7-6-10-8(12)9-3/h4-7H2,1-3H3,(H2,9,10,12)

InChI Key

IMOPKYLSHBREAH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=S)NC

Origin of Product

United States

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